molecular formula C17H15NO4 B15128355 Donepezil alkene pyridine N-oxide CAS No. 2452407-73-5

Donepezil alkene pyridine N-oxide

Cat. No.: B15128355
CAS No.: 2452407-73-5
M. Wt: 297.30 g/mol
InChI Key: AKKASSPRDCJTET-NTUHNPAUSA-N
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Description

Donepezil alkene pyridine N-oxide is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of donepezil alkene pyridine N-oxide typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, followed by a Wittig reaction to introduce the alkene group. The final step involves the oxidation of the pyridine ring to form the N-oxide .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques. These methods are favored for their efficiency, cost-effectiveness, and sustainability. The process involves heterogeneous catalytic addition and condensation reactions, with water being the sole byproduct .

Chemical Reactions Analysis

Types of Reactions: Donepezil alkene pyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in acidic medium.

    Reduction: Hydrogenation using heterogeneous catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of donepezil with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Donepezil alkene pyridine N-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Donepezil: The parent compound, primarily used for Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor used for similar indications.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.

Uniqueness: Donepezil alkene pyridine N-oxide is unique due to its structural modifications, which enhance its chemical stability and potentially broaden its therapeutic applications. The presence of the alkene and pyridine N-oxide groups distinguishes it from other acetylcholinesterase inhibitors, offering new avenues for research and development .

Properties

CAS No.

2452407-73-5

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(2E)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7+

InChI Key

AKKASSPRDCJTET-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)[O-])/C2=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC

Origin of Product

United States

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